5-Methoxynicotinaldehyde oxime
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Overview
Description
5-Methoxynicotinaldehyde oxime: is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol It is characterized by the presence of an oxime functional group attached to a methoxynicotinaldehyde backbone
Mechanism of Action
Target of Action
Oximes are known for their ability to reactivate the enzyme acetylcholinesterase (AChE) . AChE is a critical enzyme that breaks down neurotransmitters in the nervous system. Some oximes are used as antidotes against nerve agents that inhibit AChE .
Mode of Action
The mechanism of action of oximes involves the reactivation of AChE. They bind to the inhibited enzyme and remove the inhibiting group, restoring the enzyme’s activity .
Biochemical Pathways
The primary biochemical pathway affected by oximes is the cholinergic pathway. By reactivating AChE, oximes ensure the breakdown of acetylcholine, a neurotransmitter, thereby regulating nerve impulses .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, Excretion) of oximes can vary widely depending on their specific chemical structure. Some oximes are well absorbed and can cross the blood-brain barrier, while others might have different pharmacokinetic profiles .
Result of Action
The reactivation of AChE by oximes can alleviate the symptoms caused by AChE inhibitors. These symptoms can include muscle weakness, breathing difficulties, and other signs of impaired nerve function .
Action Environment
The action of oximes can be influenced by various factors, including the specific chemical environment within the body and the presence of other substances that might interact with the oxime .
Biochemical Analysis
Biochemical Properties
5-Methoxynicotinaldehyde oxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmission . The compound acts as an inhibitor, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. Additionally, this compound interacts with various kinases, including AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), influencing cellular signaling pathways .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K/Akt signaling pathway, which is involved in cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as acetylcholinesterase, inhibiting their activity . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Furthermore, this compound can modulate the activity of kinases, leading to changes in phosphorylation states and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as enhancing cognitive function by inhibiting acetylcholinesterase . At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxynicotinaldehyde oxime typically involves the reaction of 5-methoxynicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. One common method involves mixing the aldehyde with hydroxylamine hydrochloride in a basic aqueous medium, followed by adjustment of pH to facilitate the formation of the oxime
Properties
CAS No. |
1087659-31-1 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(NZ)-N-[(5-methoxypyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-2-6(4-9-10)3-8-5-7/h2-5,10H,1H3/b9-4- |
InChI Key |
IYJMHCDUUDDZBX-WTKPLQERSA-N |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=N\O |
SMILES |
COC1=CN=CC(=C1)C=NO |
Canonical SMILES |
COC1=CN=CC(=C1)C=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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